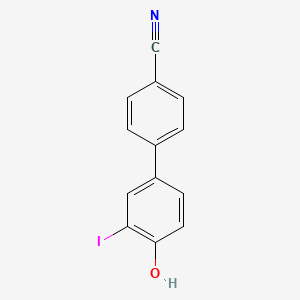

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Description

Contextualizing Biphenyl (B1667301) Derivatives in Contemporary Chemical Sciences

Biphenyls, characterized by two conjoined benzene (B151609) rings, are a cornerstone in synthetic organic chemistry and materials science. nih.govarabjchem.org This structural motif is present in a wide array of medicinally active compounds, marketed drugs, and natural products. nih.gov The versatility of the biphenyl scaffold allows for its use in diverse applications, from pharmaceuticals and agricultural products to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). nih.govarabjchem.orgwikipedia.org

In recent years, research into biphenyl derivatives has led to significant innovations. Breakthroughs in 2025 have highlighted their potential as next-generation antibacterial agents capable of combating multidrug-resistant pathogens like MRSA. 24chemicalresearch.com Furthermore, new biphenyl-based fluorochrome sensors have been developed for the ultra-sensitive and rapid detection of hazardous industrial chemicals such as hydrazine. 24chemicalresearch.com In materials science, novel 2D carbon allotropes incorporating biphenylene (B1199973) frameworks are being explored for their potential in nanoelectronics and energy storage. 24chemicalresearch.com The synthesis of these derivatives often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura and Ullmann reactions being prominent methods. nih.govwikipedia.org

Significance of Hydroxyl, Iodo, and Nitrile Functionalities in Organic Synthesis and Medicinal Chemistry

The specific properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile are largely dictated by its three functional groups: hydroxyl, iodo, and nitrile. Each group imparts distinct characteristics that are highly significant in organic synthesis and medicinal chemistry.

Hydroxyl Group (-OH): The hydroxyl group is one of the most fundamental functionalities in organic chemistry. algoreducation.comgeeksforgeeks.org Its ability to participate in hydrogen bonding dramatically influences a molecule's physical properties, such as solubility and boiling point. algoreducation.combritannica.com In medicinal chemistry, the hydroxyl group is crucial for molecular recognition, as it can form strong hydrogen bonds with biological targets like proteins, although this interaction is balanced by a high desolvation penalty. researchgate.net It is also a versatile chemical handle, susceptible to reactions like oxidation and esterification, allowing for further molecular modification. algoreducation.com

Iodo Group (-I): As a halogen, iodine possesses unique electronic properties. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in nucleophilic substitution reactions. wikipedia.org In drug design, iodine and other halogens are used to increase a molecule's lipophilicity, which can improve membrane permeability. nih.gov The iodo group is particularly effective in forming "halogen bonds," a type of noncovalent interaction where the halogen acts as a Lewis acid. acs.org This interaction is increasingly exploited to enhance the binding affinity of a ligand to its protein target. acs.orgnih.gov

Nitrile Group (-CN): The nitrile, or cyano, group is a versatile and valuable functionality in drug discovery, found in numerous FDA-approved pharmaceuticals. rsc.org It is considered a bioisostere of carbonyl and halogen groups and can significantly enhance a molecule's metabolic stability and bioavailability. sioc-journal.cnresearchgate.net The nitrile group can improve binding affinity to target proteins through a variety of interactions, including hydrogen bonding, polar interactions, and even covalent bond formation, where it acts as an electrophilic "warhead". sioc-journal.cnrsc.org It also serves as a key synthetic intermediate, readily converted into other functional groups like amines and carboxylic acids. numberanalytics.com

| Functional Group | Key Contributions and Significance | Reference |

|---|---|---|

| Hydroxyl (-OH) | Forms hydrogen bonds, influences solubility, acts as a synthetic handle for further modification. | algoreducation.comresearchgate.net |

| Iodo (-I) | Excellent leaving group, participates in halogen bonding, increases lipophilicity and binding affinity. | wikipedia.orgacs.org |

| Nitrile (-CN) | Enhances metabolic stability, acts as a bioisostere, improves binding affinity through multiple interaction types, serves as a versatile synthetic precursor. | sioc-journal.cnresearchgate.netnumberanalytics.com |

Overview of Research Trajectories for Aryl Halides and Biphenyl Systems

The study of this compound is situated within broader research trends concerning aryl halides and biphenyl systems.

Aryl Halides: These compounds are critical starting materials in organic synthesis, particularly for cross-coupling reactions. A major research trajectory is the development of more sustainable and efficient synthetic methods. This includes the use of visible-light photocatalysis to generate aryl radicals from aryl halides under mild, environmentally friendly conditions. mdpi.com There is also a significant push to develop catalytic systems that can effectively activate aryl chlorides. Although chlorides are less reactive than bromides and iodides, they are often more readily available and less expensive. researchgate.net Modern strategies focus on overcoming the inherent reactivity differences, with novel methods like Directed Halogen Atom Transfer (DIXAT) allowing for the selective activation of one type of aryl halide in the presence of another. researcher.life

Biphenyl Systems: Research on biphenyl systems is driven by the demand for new materials and therapeutics. A key trend is the move away from expensive palladium catalysts traditionally used in their synthesis towards more abundant and cost-effective metals like nickel, cobalt, and iron. nih.gov Concurrently, scientists are designing and synthesizing novel biphenyl derivatives with tailored properties for specific applications, such as p-type semiconductors for use in organic electronics. royalsocietypublishing.orgroyalsocietypublishing.org The discovery of unconventional, low-temperature gas-phase synthesis routes for biphenyls is also challenging existing theories about their formation in combustion systems and astrophysical environments, opening new avenues for fundamental chemical research. rsc.org

Established Synthetic Routes and Their Mechanistic Underpinnings

Traditional synthetic approaches provide foundational methods for obtaining this compound. These routes often rely on the functionalization of a pre-existing biphenyl core.

Direct Halogenation Approaches

A primary method for the synthesis of this compound is the direct electrophilic iodination of the precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The hydroxyl group (-OH) on the biphenyl ring is a potent activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already substituted as part of the biphenyl linkage, the iodine is directed to the ortho positions (3' and 5').

The mechanism involves the generation of an electrophilic iodine species, typically from molecular iodine (I₂) in the presence of an oxidizing agent. This electrophile is then attacked by the electron-rich phenol (B47542) ring of the biphenyl substrate. To achieve selective mono-iodination and yield the desired 3'-iodo product, careful control of the reaction stoichiometry is crucial. Using approximately one equivalent of the iodinating agent favors the formation of the mono-substituted product over the di-substituted analogue.

A typical reaction setup is detailed in the table below.

| Parameter | Condition |

| Substrate | 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile |

| Reagent | Molecular Iodine (I₂) |

| Oxidizing Agent | Ammonium persulfate |

| Catalyst System | Sulfuric acid and Hydrochloric acid |

| Solvent | Glacial acetic acid and water |

| Temperature | 75-90°C |

This table presents a representative set of conditions for the direct halogenation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Multi-step Synthesis from Precursor Biphenyl Systems

Beyond direct halogenation, multi-step sequences starting from other biphenyl precursors can be employed. These routes offer flexibility in introducing various functional groups. For instance, a synthetic strategy could involve the introduction of the nitrile group at a later stage. An example of such a pathway could begin with 3-iodo-4-hydroxybiphenyl, where the nitrile group is introduced to the second phenyl ring through a sequence of reactions, such as Sandmeyer reaction from an amino precursor or cyanation of a halogenated biphenyl. These multi-step approaches, while potentially longer, allow for the construction of a wider array of derivatives by modifying the intermediates along the synthetic path.

Synthesis as a Byproduct in Related Biphenyl Derivatization

This compound is frequently identified as the major component of the byproduct during the synthesis of its di-iodinated counterpart, 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile libretexts.orgbeilstein-journals.org. When the direct halogenation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile is performed with the intent of introducing two iodine atoms, incomplete reaction or insufficient equivalency of the iodinating agent leads to the formation of a significant amount of the mono-iodinated species. The separation of this byproduct from the desired di-iodinated product can be challenging, but it also provides a viable, albeit unintentional, source for this compound.

Advanced Synthetic Strategies

Modern organic synthesis often utilizes powerful transition-metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. These methods are particularly effective for constructing biaryl systems from two separate aromatic precursors.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. To synthesize this compound, a plausible Suzuki coupling strategy involves the reaction between (4-cyanophenyl)boronic acid and a suitably protected 2-iodo-4-halophenol or a related derivative.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., an iodinated phenol derivative) to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biphenyl product and regenerating the palladium(0) catalyst.

The table below outlines a representative set of conditions for a Suzuki-Miyaura coupling to form the target compound.

| Component | Example | Role |

| Aryl Halide | 2-Iodo-4-methoxyphenol (followed by deprotection) | Electrophilic partner |

| Boronic Acid | (4-Cyanophenyl)boronic acid | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates C-C bond formation |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, or Dimethylformamide (DMF) / Water | Reaction medium |

| Temperature | 80-110°C | Provides energy for the reaction to proceed |

This table illustrates a general protocol for the Suzuki-Miyaura synthesis of the target biphenyl structure.

Sonogashira Cross-Coupling for Biphenyl Analogues

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules with various functional groups. wikipedia.org

While not a direct method for forming the biphenyl bond itself, the Sonogashira coupling is instrumental in synthesizing precursors that can be subsequently cyclized or further functionalized to yield biphenyl analogues. For instance, a dihaloarene can undergo a bis-Sonogashira coupling with an unprotected ω-alkynol to create long-chain, phenylene-modified diols. researchgate.net The versatility of this reaction allows for the coupling of a wide range of aryl halides and terminal alkynes, including those with sterically hindered groups and various electronic properties. nih.gov Recent advancements have also led to the development of copper- and amine-free Sonogashira protocols, which can enhance the reaction's scope and simplify purification processes. researchgate.netcetjournal.it

The general mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

| Catalyst System | Base | Solvent | Temperature | Key Features |

| Pd(0) complex, Cu(I) co-catalyst | Amine (e.g., diethylamine, triethylamine) | Amine, DMF, or ether | Room Temperature | Mild conditions, broad substrate scope wikipedia.org |

| PdCl2(PPh3)2 | n-Tetrabutylammonium fluoride (TBAF) | Solvent-free | Not specified | Copper- and amine-free researchgate.net |

| Ligandless Pd nanoparticles | Sodium acetate (NaOAc), Et3N | DMSO | 90 °C | Copper- and amine-free, high conversion cetjournal.it |

| Dipyridylpalladium complex | Pyrrolidine | Water (refluxing) | Reflux | Reaction in aqueous media wikipedia.org |

Other Palladium-Mediated Carbonylation and Amination Reactions of Aryl Halides

Palladium-catalyzed reactions are pivotal in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Beyond cross-coupling, palladium catalysts are highly effective for carbonylation and amination reactions of aryl halides, which are essential for introducing key functional groups found in many pharmaceuticals and materials. researchgate.netwiley.com

Carbonylation Reactions involve the insertion of carbon monoxide (CO) into an aryl-palladium bond. researchgate.netnih.gov This methodology provides a direct route to various carbonyl compounds, including carboxylic acids, esters, and amides, from aryl halides. researchgate.neteurekaselect.com The reactions are typically performed with a palladium catalyst, a source of carbon monoxide, and a nucleophile (e.g., water, alcohol, or amine). researchgate.netacs.org Phenyl formate has been developed as a safer alternative to CO gas, decomposing to provide the necessary CO in situ. organic-chemistry.org These reactions generally exhibit broad functional group tolerance, allowing for the synthesis of complex molecules. researchgate.netorganic-chemistry.org

Amination Reactions , commonly known as the Buchwald-Hartwig amination, enable the formation of C-N bonds by coupling aryl halides with amines. wiley.comlookchem.com This reaction has become a cornerstone for the synthesis of arylamines. wiley.com The development of sophisticated phosphine (B1218219) ligands has been crucial for improving catalyst activity, allowing the use of less reactive aryl chlorides and enabling reactions at room temperature. wiley.com Recent advancements have focused on using more practical and less hazardous ammonia sources, such as aqueous ammonia or ammonium salts, to synthesize primary arylamines with high selectivity. semanticscholar.orgnih.govnih.gov

| Reaction Type | Catalyst System | Reagents | Key Features |

| Carbonylation | Palladium complexes | Aryl halide, Carbon Monoxide (or surrogate like phenyl formate), Nucleophile (H2O, ROH, R2NH) | Synthesis of carboxylic acid derivatives, aldehydes, and ketones researchgate.netnih.govorganic-chemistry.org |

| Amination | Palladium complexes with phosphine ligands | Aryl halide, Amine (or ammonia source), Base (e.g., KOtBu) | Formation of C-N bonds; synthesis of primary, secondary, and tertiary arylamines wiley.comlookchem.comnih.gov |

Hypervalent Iodine Reagent-Promoted Syntheses

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy-metal oxidants in organic synthesis. eurekaselect.comfrontiersin.org These reagents are stable, easy to handle, and exhibit low toxicity. eurekaselect.comfrontiersin.org They are particularly useful in the synthesis of biaryl compounds through oxidative coupling and ligand exchange reactions. eurekaselect.comresearchgate.net The reactivity of hypervalent iodine(III) compounds is often compared to that of transition metals, involving mechanisms like oxidative addition, ligand exchange, and reductive elimination. nih.govsemanticscholar.org

Oxidative Coupling Reactions

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and (diacetoxyiodo)benzene (DIB), can promote the oxidative coupling of electron-rich aromatic compounds to form biaryl linkages. researchgate.netacs.org These reactions often proceed through the formation of an aromatic cation radical, which then undergoes coupling. researchgate.net The use of additives like BF₃·Et₂O can activate the hypervalent iodine species, enabling high-yielding reactions at low temperatures. researchgate.net This metal-free approach is a key strategy in green chemistry for reducing synthetic steps and byproducts. eurekaselect.com Hypervalent iodine reagents can facilitate both intramolecular and intermolecular biaryl coupling. acs.org

Ligand Exchange Reactions

Ligand exchange is a fundamental reaction of hypervalent iodine compounds, allowing for the modification of their reactivity and solubility. nih.govsemanticscholar.org For instance, the acetate ligands of phenyliodonium diacetate (PIDA) can be exchanged with other carboxylates, which can enhance the reagent's solubility in nonpolar solvents and modulate its reactivity. semanticscholar.org In the context of biaryl synthesis, diaryliodonium salts, a class of hypervalent iodine reagents, serve as aryl group transfer agents. diva-portal.org They can arylate a variety of nucleophiles. The mechanism of these arylation reactions often begins with a ligand exchange between the nucleophile and the counterion of the diaryliodonium salt, followed by reductive elimination to form the arylated product and an aryl iodide. diva-portal.org

| Reagent Class | Reaction Type | Typical Reagent | Key Application |

| Iodo(III)arenes | Oxidative Coupling | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Direct coupling of electron-rich arenes to form biaryls researchgate.netacs.org |

| Diaryliodonium Salts | Aryl Group Transfer | Diaryliodonium triflates/hexafluorophosphates | Arylation of nucleophiles to form C-C and C-heteroatom bonds diva-portal.org |

| Aryl Iodine Dicarboxylates | Ligand Exchange | Phenyliodonium diacetate (PIDA) | Modification of reagent properties and subsequent oxidative transformations semanticscholar.org |

Cyanation Reactions for Biphenyl-4-carbonitrile Core Formation

The introduction of a nitrile (cyano) group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into various other functional groups. wikipedia.org Palladium-catalyzed cyanation of aryl halides is a widely used method for this purpose. wikipedia.orgresearchgate.net

Reaction with Cyanogen Chloride

Cyanogen halides, such as cyanogen chloride (ClCN) and cyanogen bromide, are traditional reagents for electrophilic cyanation. thieme-connect.dewikipedia.org Cyanogen chloride is a highly toxic gas produced by the oxidation of sodium cyanide with chlorine. wikipedia.org In synthesis, it reacts with nucleophiles to introduce a cyano group. thieme-connect.de For example, it can be used for the C-cyanation of nucleophilic carbanions, such as those derived from vinylcuprates. thieme-connect.de While effective, the high toxicity of cyanogen halides has led to the development of safer alternative cyanide sources for metal-catalyzed reactions, such as zinc cyanide (Zn(CN)₂) and potassium ferricyanide. wikipedia.orgresearchgate.net However, cyanogen chloride remains a fundamental cyanating agent in specific applications. thieme-connect.de The reaction of an organometallic biphenyl species with cyanogen chloride could, in principle, afford the desired biphenyl-4-carbonitrile core.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-hydroxy-3-iodophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLASJZXUIMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438712 | |

| Record name | 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460746-47-8 | |

| Record name | 4′-Hydroxy-3′-iodo[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460746-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3-iodophenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization Research and Computational Studies

Advanced Spectroscopic Analysis

Spectroscopic analysis provides the foundational data for structural confirmation and understanding the chemical environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons. The substitution pattern on both phenyl rings would lead to a complex series of doublets and triplets. The chemical shifts and coupling constants would be critical in assigning each proton to its specific position on the biphenyl (B1667301) structure.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the nitrile carbon, the carbons bonded to the hydroxyl and iodo groups, and the other aromatic carbons.

¹⁹F NMR: As there are no fluorine atoms in 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, ¹⁹F NMR spectroscopy is not applicable.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively correlate proton and carbon signals, confirming the connectivity of the molecule.

Despite the utility of these methods, specific, peer-reviewed ¹H and ¹³C NMR data for this compound are not available in the existing literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, strong peak around 2220-2240 cm⁻¹ would be characteristic of the C≡N (nitrile) stretch. Vibrations corresponding to C-I, C-O, and aromatic C-H and C=C bonds would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational analysis of the molecule.

Detailed experimental IR and Raman spectra with specific peak assignments for this compound have not been reported in scientific publications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a conjugated system. The biphenyl core, extended by the nitrile group, constitutes a significant chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol or acetonitrile, would show absorption maxima (λmax) corresponding to π→π* transitions. The position of these maxima would be influenced by the hydroxyl and iodo substituents. However, no specific UV-Vis absorption data has been published for this compound.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

MS: A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (321.11 g/mol ).

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₃H₈INO. The fragmentation pattern observed in the mass spectrum would also offer structural information.

While the expected molecular weight is known from its formula, published experimental mass spectra detailing the molecular ion peak and fragmentation patterns are unavailable.

Computational Chemistry and Theoretical Modeling

Theoretical calculations are employed to predict and understand the properties of molecules, often in conjunction with experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a widely used computational method to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations could provide:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key feature of biphenyl compounds.

Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Simulated Spectra: DFT can be used to predict theoretical vibrational (IR and Raman) and NMR spectra, which can be invaluable in interpreting experimental results.

A search of the scientific literature indicates that no specific DFT studies have been published for this compound. Therefore, theoretical data on its optimized geometry and electronic properties are currently not available.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for the detailed assignment of experimental spectroscopic data obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. For this compound, these computational methods provide a basis for understanding its molecular vibrations and confirming its structural characteristics. nih.govnih.gov

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.govnih.govresearchgate.net The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data.

The vibrational spectrum of this compound is characterized by specific modes corresponding to its functional groups. The presence of the nitrile (C≡N) group is confirmed by a strong stretching vibration typically observed around 2220-2230 cm⁻¹ in the FT-IR spectrum. The hydroxyl (O-H) group is identified by a broad stretching band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the biphenyl rings appear in the 1400-1610 cm⁻¹ range. The C-I stretching vibration is typically found at lower frequencies, usually below 600 cm⁻¹.

A correlation between the theoretically calculated and experimentally observed vibrational frequencies allows for a definitive assignment of the spectral bands. The Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to quantify the contribution of individual internal coordinates to each normal mode of vibration. nih.gov

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound Note: This table is a representative example based on typical values for the functional groups present. Actual experimental and calculated values may vary.

| Vibrational Mode | Expected Experimental FT-IR Frequency (cm⁻¹) | Theoretical (DFT/B3LYP) Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3350 | ~3345 | O-H stretching |

| ν(C-H) aromatic | ~3080 | ~3075 | Aromatic C-H stretching |

| ν(C≡N) | ~2225 | ~2228 | Nitrile C≡N stretching |

| ν(C=C) | ~1605 | ~1600 | Aromatic C=C stretching |

| ν(C=C) | ~1480 | ~1475 | Aromatic C=C stretching |

| δ(O-H) | ~1350 | ~1345 | O-H in-plane bending |

| ν(C-O) | ~1250 | ~1245 | C-O stretching |

| ν(C-I) | ~530 | ~525 | C-I stretching |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and electronic properties of a molecule. youtube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.goveurjchem.com Computational methods, particularly DFT, are employed to calculate the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov

For this compound, the distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the hydroxyl- and iodo-substituted phenyl ring, which can donate electrons. The LUMO is often centered on the electron-withdrawing nitrile group and the adjacent phenyl ring, which can accept electrons. This analysis helps in understanding the molecule's interaction with other chemical species.

Molecular Electrostatic Potential (MEP) maps are also used alongside FMO analysis to visualize the charge distribution and identify reactive sites. nih.gov In these maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Table 2: Calculated FMO Parameters for this compound Note: These values are representative and obtained from DFT calculations. They can vary based on the level of theory and basis set used.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | LUMO - HOMO energy difference |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides significant insights into the mechanisms of chemical reactions, allowing for the study of transition states, intermediates, and reaction energy profiles that are often difficult to characterize experimentally. nih.gov For the synthesis of this compound, which is typically formed through cross-coupling reactions such as the Suzuki coupling, DFT calculations can be used to elucidate the step-by-step mechanism.

The elucidation of a reaction mechanism using computational methods generally involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Locating the transition state (the highest energy point along the reaction coordinate) is crucial. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or transition states (which have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state correctly links the intended species.

For a Suzuki coupling reaction to form the biphenyl scaffold, the computational study would model the key steps of the catalytic cycle: oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the final biphenyl product and regenerate the catalyst.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated for each step of the reaction. researchgate.net The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, is determined from the energy difference between the reactants and the transition state. researchgate.net This information helps in understanding the reaction kinetics and identifying the rate-determining step, providing a detailed molecular-level picture of the reaction pathway. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Material Science

Building Block for Complex Molecular Architectures

As a foundational unit, 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile serves as a versatile building block for creating more elaborate organic molecules. sigmaaldrich.com Its structure is particularly amenable to various coupling reactions, such as the Suzuki cross-coupling reaction, which are fundamental in modern organic synthesis. The presence of the hydroxyl and carbonitrile groups enhances the compound's reactivity compared to simpler biphenyl (B1667301) derivatives, establishing it as a key reagent for chemists. This strategic role facilitates the assembly of complex molecular frameworks essential for pharmaceutical and material science applications. nih.govresearchgate.net

Synthesis of Plasminogen Activator Inhibitor Antagonists

A notable application of this compound is its use as a building block in the preparation of plasminogen activator inhibitor antagonists. lookchem.comtheclinivex.comchemicalbook.com It is a key component, often generated as a byproduct during the synthesis of 4''-Hydroxy-3'',5''-diiodo-[1,1''-biphenyl]-4-carbonitrile, another crucial intermediate for these antagonists. lookchem.comtheclinivex.comchemicalbook.com The specific arrangement of its functional groups allows it to be incorporated into larger molecular structures designed to modulate the activity of plasminogen activator inhibitors, which play a significant role in physiological and pathological processes.

Intermediate for Novel Drug Discovery and Optimization

In the realm of medicinal chemistry, this compound functions as a critical intermediate in the synthesis of new bioactive compounds. Its biphenyl scaffold is a common feature in many pharmacologically active molecules. The iodine atom, in particular, can enhance biological activity and provides a site for further chemical modification, which is a key strategy in drug optimization. Researchers have identified biphenyl derivatives as potential candidates for anticancer therapies, and the unique substitutions on this compound make it a subject of interest for further investigation in oncology. The process of discovering and refining new drugs often involves modifying lead compounds to improve their efficacy and affinity for biological targets, a process where versatile intermediates like this are invaluable. researchgate.netnih.gov

Precursor for Optoelectronic Materials

The structural characteristics of this compound also position it as a valuable precursor in the field of material science, specifically for creating optoelectronic materials. The compound's rigid biphenyl core and polar nitrile group are features often found in molecules designed for applications in electronics and optics. It can be used in the synthesis of advanced polymers, which may exhibit enhanced thermal stability and mechanical properties. The ability to functionalize the aromatic rings through reactions involving its specific substituents allows for the creation of new materials with precisely tailored properties for electronic and optical devices.

Development of Functional Materials

The development of functional materials relies on designing molecules with specific properties that translate to desired macroscopic functions. The unique combination of a rigid aromatic structure and polar functional groups in this compound makes it a candidate for creating such materials.

Liquid Crystal Research

Biphenyl carbonitriles are a well-known class of compounds in liquid crystal technology. Molecules like 4'-Nonylbiphenyl-4-carbonitrile and its analogs are integral to display technologies, where the nature of the substituents dictates the mesogenic (liquid crystalline) properties. While research directly on the liquid crystal properties of the iodinated compound is not extensively documented, its core structure is analogous to foundational liquid crystal molecules such as 4-pentyl-4′-cyanobiphenyl (5CB). researchgate.net The synthesis of various hydroxy-terminated cyanobiphenyl compounds has been explored to create materials that exhibit nematic mesophases, which are essential for many liquid crystal display (LCD) applications. researchgate.netmdpi.com The polarity and shape of the this compound molecule are consistent with features required for inducing liquid crystalline phases.

Optoelectronic Material Development

In the broader context of optoelectronic materials, this compound serves as a foundational element. The development of these materials often involves creating polymers with specific conductive or light-emitting properties. The biphenyl structure contributes to the material's rigidity and thermal stability, while the nitrile and hydroxyl groups can influence intermolecular interactions and solubility. The iodine atom offers a site for further reactions, allowing this building block to be incorporated into larger polymeric or molecular systems designed for optoelectronic applications.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 460746-47-8 | lookchem.comtheclinivex.com |

| Molecular Formula | C₁₃H₈INO | theclinivex.comchemicalbook.com |

| Molecular Weight | 321.11 g/mol | chemicalbook.com |

| Melting Point | 166-167℃ | lookchem.comchemicalbook.com |

| Boiling Point | 392.9±37.0 °C (Predicted) | lookchem.comchemicalbook.com |

| Density | 1.81 | lookchem.comchemicalbook.com |

| pKa | 8.03±0.31 (Predicted) | lookchem.comchemicalbook.com |

| Physical Form | White to Gray to Yellow Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C (protect from light) | lookchem.comchemicalbook.com |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4''-Hydroxy-3'',5''-diiodo-[1,1''-biphenyl]-4-carbonitrile |

| 4'-Nonylbiphenyl-4-carbonitrile |

Synthesis of Functional Polymer Materials

The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, positions it as a promising monomer for the synthesis of advanced polymer materials. The biphenyl core is a well-established structural motif in high-performance polymers, known for imparting rigidity, thermal stability, and desirable optical properties to the polymer backbone.

The development of wholly aromatic copolyesters, for instance, often utilizes monomers containing biphenyl units to enhance thermal properties. Studies on copolyesters derived from 4'-hydroxybiphenyl-3-carboxylic acid have shown that increasing the biphenyl content significantly raises the glass transition temperature (up to 190 °C) and the onset of intense thermal decomposition occurs above 450 °C. nih.govacs.org While not a direct study of this compound, these findings illustrate the principle that incorporating biphenyl structures leads to materials with high thermal stability. nih.govacs.org The hydroxyl group on the target molecule could readily participate in polycondensation reactions with diacids or their derivatives to form polyesters, while the nitrile group could either be retained for specific functionalities or be hydrolyzed post-polymerization to a carboxylic acid for further reactions.

Furthermore, the synthesis of polythiiranes containing biphenyl units in the side chain has been described, highlighting the versatility of biphenyl compounds in creating functional polymers with unique properties, such as liquid crystallinity. lookchem.com The presence of the iodo-substituent on this compound offers an additional avenue for polymer modification. This reactive site could be used for post-polymerization functionalization via cross-coupling reactions, allowing for the attachment of various side chains to tailor the polymer's properties for specific applications, such as advanced coatings, membranes, or electronic materials. mdpi.com

Table 1: Potential Polymerization Pathways for this compound

| Polymer Type | Reactive Group(s) Utilized | Potential Co-monomer | Resulting Polymer Properties |

| Polyester | -OH | Diacid, Diacyl chloride | High thermal stability, rigidity |

| Polyether | -OH | Dihalide | Chemical resistance, thermal stability |

| Polyamide | -CN (after reduction to amine) | Diacid, Diacyl chloride | High strength, thermal resistance |

| Modified Polymers | -I | Various (via cross-coupling) | Tunable properties, functional side chains |

Exploration in Organic Synthesis Methodologies

In the field of organic synthesis, this compound serves as a valuable building block for constructing more complex molecular architectures. google.com Its utility stems from the ability to selectively manipulate its three distinct functional groups. The iodine atom is particularly significant, making the compound an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. nih.gov

Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to replace the iodine atom with various organic fragments, effectively creating a new carbon-carbon or carbon-heteroatom bond at that position. This capability is fundamental in the synthesis of pharmaceuticals, natural products, and other fine chemicals where the biphenyl moiety is a core structural feature. The reactivity of the compound in these reactions can be influenced by the electronic nature of the other substituents; the electron-donating hydroxyl group and the electron-withdrawing nitrile group can modulate the oxidative addition step in catalytic cycles, for example, those involving palladium catalysts. nih.gov

Beyond cross-coupling, the compound is a platform for cross-dehydrogenative coupling (CDC) reactions, an efficient strategy that forms C-C or C-X bonds through the activation of two C-H bonds or a C-H and an X-H bond. nih.govherts.ac.ukmdpi.com Research has demonstrated that iodine(III) reagents can promote the coupling of N-hydroxyphthalimide with unactivated C(sp³)–H bonds under mild, metal-free conditions, showcasing the expanding toolkit of reactions available for functionalizing such molecules. nih.gov

Catalyst Development and Evaluation

The successful application of this compound in synthesis is intrinsically linked to the development and evaluation of efficient catalytic systems. For cross-coupling reactions, palladium-based catalysts are most common. nih.gov Catalyst design focuses on optimizing the ligand sphere around the metal center to enhance reactivity, selectivity, and catalyst lifetime. For a substrate like this compound, the choice of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can be critical to prevent catalyst deactivation and achieve high yields.

Recent advancements have also explored biocatalytic approaches for biaryl bond formation. Engineered cytochrome P450 enzymes have been shown to catalyze oxidative cross-coupling reactions on phenolic substrates, offering a green and highly selective alternative to traditional small-molecule catalysts. herts.ac.ukmdpi.com This biocatalytic strategy provides catalyst-controlled selectivity, which can overcome challenges in controlling reactivity and selectivity that are inherent in non-enzymatic methods. herts.ac.uk Evaluating such enzyme variants for their ability to act on or synthesize iodinated biphenyls could open new, environmentally benign pathways for producing derivatives of the title compound.

Table 2: Catalytic Systems for Reactions Involving Biphenyl Halides

| Reaction Type | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd/C, or other Pd(0)/Pd(II) complexes with phosphine or NHC ligands | Forms C-C bonds with boronic acids; versatile and widely used. |

| Heck Coupling | Palladium complexes | Forms C-C bonds with alkenes. |

| Sonogashira Coupling | Palladium and Copper co-catalysts | Forms C-C bonds with terminal alkynes. |

| Biocatalytic Oxidative Coupling | Engineered Cytochrome P450 enzymes | High selectivity (site- and atroposelectivity); environmentally friendly. herts.ac.ukmdpi.com |

Intermediates for Biological Probes and Imaging Agents

The presence of an iodine atom makes this compound a key intermediate for the synthesis of biological probes and imaging agents. Halogenated, particularly iodinated, compounds are frequently used in the development of radiotracers for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The stable iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) in the final step of a synthesis.

For example, radioiodinated vesamicol (B58441) analogues have been developed as potential radiotracers to study the density of the vesicular acetylcholine (B1216132) transporter (VAChT) in the brain. Similarly, iodinated benzonitrile (B105546) derivatives have been synthesized and evaluated as potential imaging agents for aromatase, an important enzyme in estrogen biosynthesis and a target in breast cancer therapy. These studies demonstrate a clear precedent for using iodinated aromatic structures as scaffolds for imaging agents. The this compound structure could be synthetically elaborated to target specific enzymes, receptors, or other biological macromolecules, with the iodine atom serving as the site for radiolabeling. The development of such targeted probes is crucial for understanding disease mechanisms and for diagnostic applications.

Applications in Agrochemical Development

The biphenyl scaffold is a "privileged structure" not only in medicinal chemistry but also in the field of agrochemicals. Biphenyl itself is known to have fungicidal properties, particularly for protecting citrus fruits. acs.org Furthermore, extensive research has focused on creating biphenyl derivatives to act as novel herbicides, insecticides, and fungicides.

Recent studies have highlighted the discovery of new classes of lipophilic pyrimidine-biphenyl herbicides that function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in weeds. Other research has focused on synthesizing biphenyl and azabiphenyl carboxamidine derivatives as potential insecticides against pests like the cotton leafworm (Spodoptera littoralis). The fungicidal potential of biphenyls has also been explored, with naturally occurring biphenyl derivatives showing significant activity against various crop pathogens.

The incorporation of halogen atoms is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. Given these trends, this compound represents a promising starting point for the development of new agrochemical agents. Its core biphenyl structure provides a proven base for biological activity, while the hydroxyl, iodo, and nitrile functional groups offer multiple points for chemical modification to optimize potency, selectivity, and physicochemical properties for agricultural applications.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Synthesis

The traditional synthesis of biphenyl (B1667301) compounds often relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve hazardous solvents, significant energy consumption, and metal waste. Green chemistry principles offer pathways to mitigate these environmental drawbacks. Future research is likely to focus on optimizing the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile by adopting more sustainable methodologies.

Key areas for green synthesis development include:

Alternative Solvents: Replacing conventional solvents like toluene (B28343) or DMF with greener alternatives such as water, ethanol, or supercritical CO2 can drastically reduce the environmental impact.

Energy Efficiency: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. wjpmr.com

Catalyst Innovation: The development of highly active palladium catalysts allows for lower catalyst loading, reducing costs and metal contamination in the final product. Furthermore, the use of heterogeneous catalysts (e.g., palladium on a solid support) facilitates easier separation and recycling, aligning with waste reduction principles. jddhs.com

| Parameter | Traditional Approach | Potential Green Approach |

|---|---|---|

| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane, DMF) | Aqueous systems, bio-based solvents (e.g., ethanol), or solvent-free conditions |

| Energy Source | Conventional heating (oil bath) for extended periods | Microwave irradiation or ultrasound for rapid heating |

| Catalyst System | Homogeneous Palladium catalysts (e.g., Pd(PPh3)4) | Heterogeneous, recyclable catalysts (e.g., Pd on charcoal) or nanocatalysts |

| Waste Generation | Significant solvent and metal waste | Minimized waste through solvent recycling and catalyst reuse |

Bioconjugation and Bioactive Molecule Development

Bioconjugation involves linking a molecule to a biomolecule, such as a protein or antibody, to create a new entity with combined properties. The structure of this compound offers multiple handles for such modifications, making it a promising scaffold for developing targeted therapeutics or diagnostic agents. The compound is already recognized as a building block for preparing plasminogen activator inhibitor antagonists. theclinivex.comlookchem.com

Potential bioconjugation strategies include:

Phenolic Hydroxyl Group: The -OH group is a prime site for forming ether or ester linkages with a linker molecule, which can then be attached to a biomolecule.

Aryl Iodide: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Sonogashira, Heck) to attach complex side chains or linkers under mild conditions. This allows for precise modification without affecting other parts of the molecule.

These strategies could be employed to attach the biphenyl core to a tumor-targeting antibody, potentially leading to the development of antibody-drug conjugates (ADCs) for cancer therapy.

| Functional Group | Potential Reaction Type | Application |

|---|---|---|

| 4'-Hydroxyl (-OH) | Etherification, Esterification | Attachment of linkers for conjugation to proteins or peptides. |

| 3'-Iodo (-I) | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Heck) | Covalent bonding to functionalized biomolecules or fluorescent tags. |

| 4-Carbonitrile (-CN) | Reduction to amine, hydrolysis to carboxylic acid | Post-synthesis modification to create new conjugation points. |

Integration with Flow Chemistry Techniques

Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The synthesis of this compound via Suzuki-Miyaura coupling is well-suited for adaptation to a flow process.

In a hypothetical flow setup, solutions of the reactants would be pumped through a heated tube containing a packed bed of a heterogeneous palladium catalyst. This approach allows for:

Precise Temperature Control: Minimizes the formation of byproducts.

Improved Safety: Small reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents.

High Reproducibility: Automated systems ensure consistent product quality.

Efficient Catalyst Use: The packed-bed catalyst can be used for extended periods, improving process efficiency.

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, often requires re-optimization | Straightforward by running the system for a longer time |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and uniform |

| Safety Profile | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Advanced Material Science Applications

The rigid, conjugated biphenyl structure is a common feature in materials with interesting electronic and optical properties, such as liquid crystals and organic light-emitting diodes (OLEDs). The specific functional groups on this compound could be exploited for novel material science applications.

Liquid Crystals: The biphenyl carbonitrile core is a well-known mesogen (a compound that displays liquid crystal properties). The polar hydroxyl and iodo substituents would significantly influence the molecule's dielectric anisotropy and melting behavior, potentially leading to new liquid crystal materials for display technologies.

Organic Electronics: The electron-withdrawing nitrile group and the electron-donating hydroxyl group create a "push-pull" system that can be beneficial for non-linear optical (NLO) materials. The heavy iodine atom could also be useful in materials designed for optoelectronic applications, such as scintillators or semiconductors.

| Functional Group | Property | Potential Application |

|---|---|---|

| Biphenyl Carbonitrile Core | Rod-like shape, high polarizability | Liquid Crystals |

| Hydroxyl Group (-OH) | Hydrogen bonding, polarity | Modulating liquid crystal phase behavior, self-assembly |

| Iodine Atom (-I) | High atomic mass, polarizability | Optoelectronics, X-ray contrast materials, modifying refractive index |

Catalytic Asymmetric Synthesis Utilizing the Compound's Chirality Potential

While this compound is itself an achiral molecule, the biphenyl scaffold is central to many of the most important chiral ligands used in asymmetric catalysis. Chirality in biphenyls often arises from atropisomerism, where rotation around the single bond between the two aryl rings is restricted, typically by bulky groups at the ortho-positions (the positions adjacent to the connecting bond).

This specific compound lacks bulky ortho-substituents, so it does not exhibit atropisomerism. However, it serves as an excellent starting point for the synthesis of new chiral ligands. Future research could involve introducing bulky groups at the 2'- and 6'- positions. Such modifications would restrict bond rotation, creating a chiral axis and allowing for the separation of enantiomers. These new chiral biphenyl ligands could then be applied in asymmetric catalysis to produce enantiomerically pure pharmaceuticals and other fine chemicals.

| Compound Status | Structural Feature | Chirality | Reason |

|---|---|---|---|

| Current Compound | No ortho-substituents | Achiral | Free rotation around the C-C biphenyl bond. |

| Potential Derivative | Bulky groups added at ortho-positions (e.g., 2', 6') | Chiral (Atropisomeric) | Steric hindrance restricts rotation, creating stable enantiomers. |

Q & A

Q. What are the critical safety protocols for handling 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile in laboratory settings?

- Methodological Answer : Based on structurally similar halogenated biphenyl carbonitriles (e.g., 4'-Pentyl-biphenyl-4-carbonitrile), prioritize the following:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as iodinated derivatives may release hazardous gases (e.g., HI) during decomposition .

- Emergency Measures : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., hydroxy and iodo groups) and aromatic proton integration .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection (λ ~250–300 nm for biphenyl systems) to assess purity (>98% recommended for synthetic intermediates) .

- Mass Spectrometry (MS) : Employ ESI-MS to verify molecular ion peaks (expected m/z ~371.1 for CHINO) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for iodinated biphenyl derivatives?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model iodination kinetics, prioritizing regioselectivity at the 3'-position .

- Machine Learning (ML) : Train ML models on existing biphenyl reaction datasets to predict optimal catalysts (e.g., CuI for Ullmann coupling) and solvent systems (DMF or THF) .

- Experimental Validation : Cross-validate computational predictions with small-scale reactions (0.1–1 mmol) under inert atmospheres .

Q. What strategies resolve discrepancies in reported physicochemical properties of halogenated biphenyls?

- Methodological Answer :

- Cross-Referencing : Compare melting points, solubility, and spectral data across peer-reviewed studies and databases (e.g., NIST Chemistry WebBook) .

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous solvents, standardized drying protocols) to isolate variables .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in reported boiling points or stability across different labs .

Q. How do researchers design experiments to mitigate risks during in vitro toxicology studies?

- Methodological Answer :

- Dose-Response Curves : Start with low concentrations (1–10 µM) to evaluate acute toxicity using MTT assays, referencing H335 (respiratory irritation) warnings from analogous compounds .

- Controlled Exposure : Use sealed cell culture systems to prevent aerosolization and monitor air quality for iodine-containing byproducts .

- Negative Controls : Include solvent-only controls to distinguish compound-specific effects from solvent toxicity (e.g., DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.